The synthesis of 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps:
These reactions typically require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of this compound features a quinazoline ring system substituted at the 3-position with a methoxybenzyl group and at the 7-position with an oxadiazole moiety. Key structural features include:
The compound's structural formula can be represented using various notations:
InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)22-27-23(33-28-22)17-11-12-19-20(13-17)26-25(31)29(24(19)30)14-18-5-3-4-6-21(18)32-2/h3-13H,14H2,1-2H3,(H,26,31)
This notation helps in computational chemistry for predicting properties and behavior .
The compound can participate in various chemical reactions typical for quinazolines and oxadiazoles:
These reactions are crucial for the development of analogs with varied biological activities .
The physical properties of 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione include:
Property | Value |
---|---|
Molecular Weight | 440.459 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Purity | Typically ≥95% |
These properties are essential for determining its stability during storage and handling .
This compound has potential applications in various fields:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3